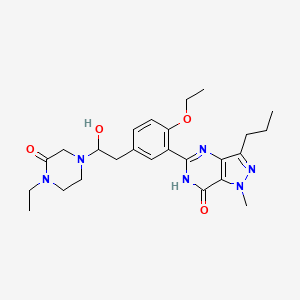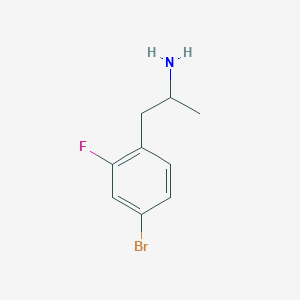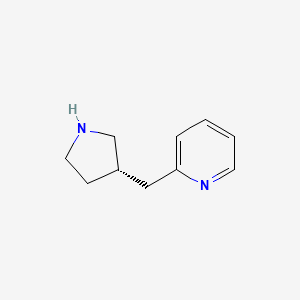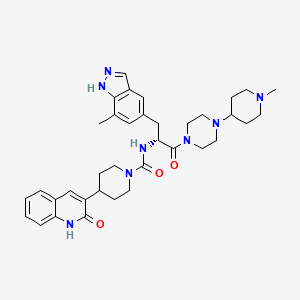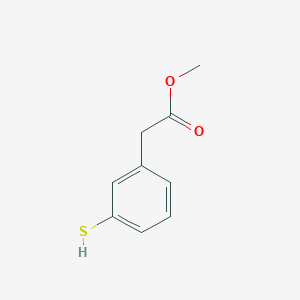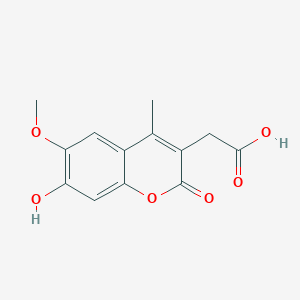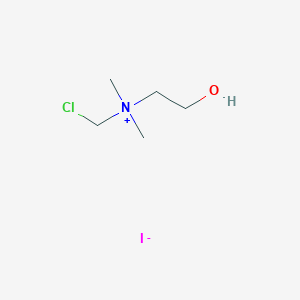
Chlorocholine iodide
Overview
Description
Chlorocholine iodide, also known as 2-chloro-N,N,N-trimethylethanaminium iodide, is a quaternary ammonium compound widely used in various scientific fields. It is known for its role as a plant growth regulator, particularly in agriculture, where it helps in controlling plant growth and development.
Safety and Hazards
Mechanism of Action
Target of Action
Chlorocholine iodide, also known as chlorocholine (ClCh+), is a synthetic homologue of the choline ion (Ch+) .
Mode of Action
It’s known that for choline ions, water is bound to the hydroxy group via hydrogen bonds, whereas for chlorocholine, a rather stiff clathrate-like shell around the chlorine atom seems to be formed . Both cations form contact ion pairs with chloride ions, with association constants of only approximately 2 to 3 M-1 .
Biochemical Pathways
Iodine, a component of this compound, is known to play a vital role in human, plant, and animal life . It’s involved in the biosynthesis of thyroid hormones, which are crucial for body growth, maturation and development, cell and tissue growth, and body metabolism . Therefore, it’s plausible that this compound might influence similar biochemical pathways.
Pharmacokinetics
It’s known that the physicochemical properties of a molecule can influence its potential to become a drug
Result of Action
It’s known that iodine, a component of this compound, has extrathyroidal effects as an antioxidant, differentiator, and immunomodulator . Depending on the cellular context, iodine can function as an inhibitor or activator of immune responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a study showed that the combined applications of chlorocholine chloride (a related compound) and nitrogen fertilizer enhanced nitrogen metabolism, increased nitrogen use efficiency, and grain yield of summer maize . This suggests that environmental factors such as soil composition and nutrient availability can influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Chlorocholine iodide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with chitosan, a biopolymer of glucosamine and N-acetyl glucosamine residues . The nature of these interactions is complex and involves various biochemical characters .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to enhance yield in potato plants by influencing morphological, yield, and biochemical characters .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it forms a rather stiff clathrate-like shell around the chlorine atom .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change. It has been found to have long-term effects on cellular function observed in in vitro or in vivo studies
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorocholine iodide can be synthesized through the reaction of choline chloride with iodine. The process involves the substitution of the chloride ion with an iodide ion. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the complete conversion of choline chloride to this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization or chromatography to remove impurities and obtain a high-quality product.
Chemical Reactions Analysis
Types of Reactions
Chlorocholine iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The iodide ion can be substituted with other halides or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halide exchange reactions can be carried out using halogenating agents like sodium bromide or sodium chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce different halide salts.
Scientific Research Applications
Chlorocholine iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: In plant biology, it is used to study the effects of growth regulators on plant development.
Medicine: Research into its potential therapeutic effects and its role in drug delivery systems is ongoing.
Industry: It is used in the production of agricultural chemicals and as an additive in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Chlorocholine chloride: Similar in structure but contains a chloride ion instead of an iodide ion.
Choline chloride: A precursor in the synthesis of chlorocholine iodide.
Ethephon: Another plant growth regulator with different chemical properties and mechanisms of action.
Uniqueness
This compound is unique due to its specific interaction with plant growth pathways and its ability to be used in various chemical reactions. Its iodide ion also provides distinct reactivity compared to its chloride counterpart, making it valuable in specific applications.
Properties
IUPAC Name |
chloromethyl-(2-hydroxyethyl)-dimethylazanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClNO.HI/c1-7(2,5-6)3-4-8;/h8H,3-5H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIINPJBYVGPVRG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCO)CCl.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


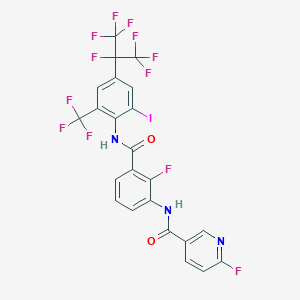
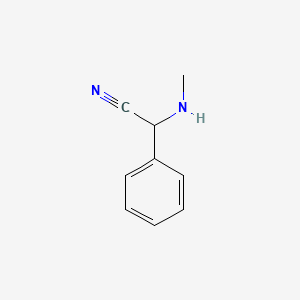

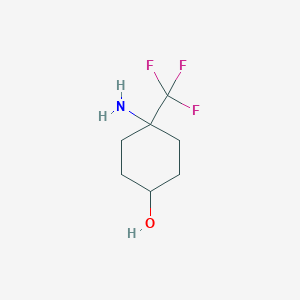
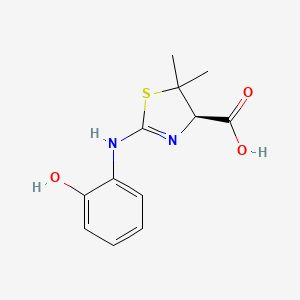
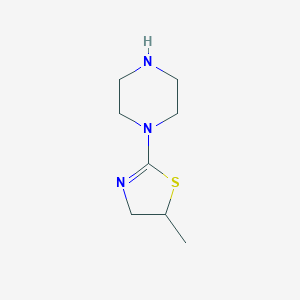
![Ethyl[1-(naphthalen-1-YL)ethyl]amine](/img/structure/B3321334.png)
